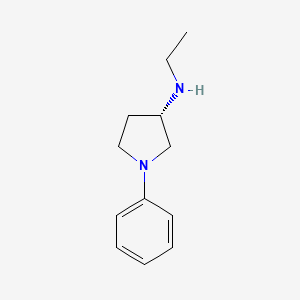

Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-

Description

Significance of Pyrrolidine (B122466) Scaffolds in Molecular Design

The pyrrolidine scaffold is a highly valued structural motif in molecular design for several key reasons. As a saturated, non-planar ring, it provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This non-planarity, often described as "pseudorotation," contributes to the increased 3D coverage of molecules containing this scaffold. researchgate.netnih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring offer multiple points for stereogenic centers, which is a critical feature for molecular recognition and interaction with biological targets. researchgate.netnih.gov

The versatility of the pyrrolidine ring allows for its functionalization at various positions, enabling the fine-tuning of a compound's physicochemical properties to enhance its biological activity and pharmacokinetic profile. tandfonline.com This adaptability has led to the incorporation of the pyrrolidine scaffold into a wide range of therapeutic agents, including those with anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org In fact, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond medicinal chemistry, chiral pyrrolidine derivatives are also extensively used as ligands for transition metals, organocatalysts, and as controllers in asymmetric synthesis. nih.govbohrium.com

Importance of Chirality in Amino-Substituted Pyrrolidine Derivatives

Chirality, or the "handedness" of a molecule, is of paramount importance in the context of amino-substituted pyrrolidine derivatives. The introduction of an amino group and other substituents onto the pyrrolidine ring can create one or more stereocenters, leading to the existence of enantiomers and diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities. researchgate.netnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. researchgate.netnih.gov

The spatial orientation of the amino substituent and other groups on the pyrrolidine ring dictates how the molecule binds to its biological target. researchgate.netnih.gov One enantiomer may fit perfectly into a binding site, eliciting a desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, produce unwanted side effects. nih.gov Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure amino-substituted pyrrolidines is a major focus of chemical research. rsc.orgrsc.org The ability to control the stereochemistry of these compounds is crucial for developing safer and more effective therapeutic agents. nih.gov The use of chiral pyrrolidine derivatives as catalysts in asymmetric reactions further highlights the significance of chirality in this class of compounds, as they can induce the formation of a specific enantiomer of a product. rsc.orglookchem.com

Overview of Research Directions for Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- and Related Analogues

Research into "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" and its analogues is situated at the intersection of medicinal chemistry and synthetic methodology development. While specific research on this exact compound is not extensively detailed in publicly available literature, the structural motifs present—a chiral 3-aminopyrrolidine (B1265635) core with N-phenyl and N-ethyl substitutions—point to several key research directions.

One major area of investigation is the synthesis and application of chiral 3-aminopyrrolidine derivatives as building blocks for more complex molecules. The development of efficient and stereoselective synthetic routes to access compounds like "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" is a significant endeavor. These methods often involve the use of chiral starting materials, such as (S)-proline, or the application of asymmetric catalysis. lookchem.com

Another important research direction is the exploration of the biological activities of N-phenyl-substituted pyrrolidine derivatives. The N-phenyl group can significantly influence a molecule's properties, including its ability to interact with biological targets. Research on related N-phenyl-containing heterocyclic compounds has shown a wide range of biological activities, including antiproliferative effects. nih.gov Therefore, it is plausible that "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" and its analogues are being investigated for their potential as therapeutic agents.

Furthermore, the ethylamino group at the 3-position of the pyrrolidine ring offers a site for further chemical modification. Researchers may explore the synthesis of a library of analogues with different substituents on the amino group to establish structure-activity relationships (SAR). This involves systematically altering the structure of the molecule and evaluating the effect of these changes on its biological activity.

The catalytic applications of chiral pyrrolidine derivatives also represent a significant research avenue. Chiral amines and their derivatives are known to be effective organocatalysts in a variety of asymmetric transformations. rsc.org Therefore, "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" and its analogues could potentially be studied for their efficacy as catalysts in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions.

Data on Related Pyrrolidine Derivatives

While specific research data on "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" is limited in the public domain, the following tables present data on related chiral pyrrolidine derivatives to illustrate the type of research being conducted in this area.

Table 1: Catalytic Activity of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis This table showcases the effectiveness of different chiral pyrrolidine-based catalysts in promoting enantioselective reactions. The data highlights the high yields and enantiomeric excesses (ee) that can be achieved.

| Catalyst/Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | up to 91 | >99 | rsc.org |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Addition of diethylzinc (B1219324) to aryl aldehydes | 85-95 | 70-96 | rsc.org |

| β-amino alcohol derived from (S)-proline | Addition of diethylzinc to benzaldehyde | ~95 | up to 95.7 | lookchem.com |

Table 2: Biological Activity of Substituted Pyrrolidine Derivatives This table provides examples of the biological activities observed for various substituted pyrrolidine compounds, demonstrating their potential as therapeutic agents.

| Compound | Biological Activity | Target/Assay | IC₅₀/GI₅₀ | Reference |

| Pyrrolidine oxadiazole (25a) | Anthelmintic | xL3 motility of Haemonchus contortus | 0.78 µM | frontiersin.org |

| Pyrrolidine oxadiazole (25c) | Anthelmintic | L4 development of Haemonchus contortus | 3.2 µM | frontiersin.org |

| 3-Amino-N-(4-chlorophenyl)-5-fluoro-1H-indazole-1-carboxamide (1c) | Antiproliferative | Colon and melanoma cell lines | 0.041-33.6 µM | nih.gov |

Properties

CAS No. |

30764-69-3 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(3S)-N-ethyl-1-phenylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m0/s1 |

InChI Key |

SUKLAXLXOKENAK-NSHDSACASA-N |

Isomeric SMILES |

CCN[C@H]1CCN(C1)C2=CC=CC=C2 |

Canonical SMILES |

CCNC1CCN(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure Pyrrolidine, 3 Ethylamino 1 Phenyl , L and Analogues

Stereoselective Synthetic Strategies

The enantioselective synthesis of substituted pyrrolidines has been a subject of intense research, leading to the development of powerful catalytic and chiral pool-based approaches. nih.govacs.org These methods offer access to complex pyrrolidine (B122466) architectures with multiple stereocenters, often in a highly controlled manner. acs.org

Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives

Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to chiral pyrrolidines. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. nih.gov The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most widely used catalysts. nih.govbeilstein-journals.org These catalysts typically operate through the formation of enamine or iminium ion intermediates. nih.gov

A notable application of organocatalysis is in the asymmetric Michael addition of aldehydes to nitroolefins, which can serve as a key step in the synthesis of substituted pyrrolidines. nih.govbeilstein-journals.org For instance, novel pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been developed. beilstein-journals.org These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Another powerful organocatalytic approach involves the use of bifunctional catalysts, such as those combining a pyrrolidine unit with a squaramide or thiourea (B124793) group. metu.edu.tr These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high levels of stereocontrol. For example, a 2-adamantyl substituted bifunctional cinchona-squaramide catalyst has been used at very low loading (1 mol%) for the asymmetric synthesis of 3-amino-2-oxindoles via a direct Mannich reaction, yielding products in high yields (up to 98%) and with excellent enantioselectivities (up to >99% ee). metu.edu.tr

Furthermore, proline-based organocatalysts have been modified to enhance their solubility and catalytic activity. A pyrrolidine-oxadiazolone conjugate, where the carboxylic acid group of proline is replaced by an oxadiazolone ring, has shown excellent solubility in various organic solvents. tandfonline.com This catalyst effectively promotes the asymmetric aldol (B89426) condensation between aldehydes and ketones, affording the corresponding aldol products with outstanding stereoselectivities (diastereomeric ratio up to 97:3 and enantiomeric excess >99.9%). tandfonline.com

| Catalyst Type | Reaction | Key Features | Ref. |

| Pyrrolidine with bulky C2 substituent | Michael addition of aldehydes to nitroolefins | Bulky substituent enhances enantioselectivity (up to 85% ee). | beilstein-journals.org |

| Cinchona-squaramide | Direct Mannich reaction | Low catalyst loading (1 mol%), high yield (up to 98%), and excellent enantioselectivity (>99% ee). | metu.edu.tr |

| Pyrrolidine-oxadiazolone conjugate | Asymmetric aldol condensation | Enhanced solubility and high stereoselectivity (dr up to 97:3, ee >99.9%). | tandfonline.com |

Metal-catalyzed reactions offer a versatile and powerful platform for the enantioselective synthesis of pyrrolidines. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and atom-economical methods for constructing the pyrrolidine ring. mappingignorance.orgrsc.orgacs.org This reaction can generate up to four new contiguous stereocenters in a single step with high regio- and stereoselectivity. mappingignorance.org The use of chiral metal-ligand complexes is a prevalent strategy for achieving high enantioselectivity in these cycloadditions. acs.org

For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by intermolecular or intramolecular dipolar cycloaddition reactions with electron-deficient alkenes, provides efficient access to structurally complex pyrrolidine architectures. acs.org This method proceeds under mild conditions and tolerates a broad range of substrates. acs.org Similarly, combining base and gold(I) catalysis enables a one-pot nitro-Mannich/hydroamination cascade reaction to produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org

Enantioselective allylation reactions also provide a valuable route to chiral pyrrolidine derivatives. A cationic CpRu complex with a chiral picolinic acid derivative as a ligand catalyzes the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. acs.org This method allows for the synthesis of α-alkenyl pyrrolidines with high enantiomeric ratios (up to >99:1) and is applicable to a wide range of N-protecting groups. acs.org Another approach involves the palladium-catalyzed α-arylation of N-Boc pyrrolidine. acs.org This process utilizes a deprotonation step with s-BuLi and a chiral ligand like (-)-sparteine, followed by transmetalation and a Negishi coupling to introduce an aryl group at the α-position with high enantioselectivity. acs.org

| Metal Catalyst System | Reaction Type | Key Features | Ref. |

| Iridium(I) complex | Reductive azomethine ylide generation and cycloaddition | Mild conditions, broad substrate scope for complex pyrrolidines. | acs.org |

| Gold(I)/Base | Nitro-Mannich/hydroamination cascade | One-pot synthesis of trisubstituted pyrrolidines with high diastereoselectivity. | rsc.org |

| Cationic Ruthenium/Chiral Picolinic Acid | Intramolecular N-allylation | High enantioselectivity (up to >99:1) for α-alkenyl pyrrolidines. | acs.org |

| Palladium/(-)-Sparteine | α-Arylation of N-Boc pyrrolidine | Enantioselective introduction of aryl groups at the α-position. | acs.org |

Chiral Pool-Based Synthesis for Pyrrolidine Framework Elaboration

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. This strategy elegantly transfers the inherent chirality of the starting material to the final product.

Proline, an abundant and inexpensive chiral amino acid, is a cornerstone of chiral pool synthesis for pyrrolidine derivatives. mdpi.commdpi.com Its rigid, five-membered ring structure and defined stereochemistry make it an ideal starting point. A common strategy involves the reduction of proline to (S)-prolinol, which serves as a versatile intermediate for the synthesis of various drugs and complex molecules. mdpi.com

For example, starting from aspartic acid, an efficient synthesis of enantiomerically pure β-proline has been described. thieme-connect.com The key step involves the formation of a 1,4-bis-electrophile, which undergoes rearrangement via an aziridinium (B1262131) intermediate and subsequent ring closure to form a pyrrolidinium (B1226570) salt. thieme-connect.com This intermediate serves as a common precursor for both (S)-β-proline and (R)-homo-β-proline. thieme-connect.com

Furthermore, commercially available Boc-protected trans-4-hydroxy-L-proline is a valuable starting material for the synthesis of complex pyrrolidine derivatives. mdpi.com Through a sequence of esterification and oxidation, it can be converted to a ketoproline derivative, which is a key precursor for the synthesis of certain antiviral agents. mdpi.com

Diastereoselective Synthesis of Pyrrolidine Precursors

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. This approach is crucial for building up the complex stereochemical arrays often found in biologically active pyrrolidines.

A three-component reaction catalyzed by Ytterbium(III) triflate (Yb(OTf)₃) provides a highly diastereoselective route to pyrrolidines. organic-chemistry.org This reaction involves the in situ generation of an aldimine from an aldehyde and a primary amine, which then reacts with a 1,1-cyclopropanediester to form the pyrrolidine ring with a high preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Copper(II)-promoted intramolecular aminooxygenation of alkenes is another effective method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov For instance, α-substituted 4-pentenyl sulfonamides cyclize to form 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1) and in high yields (76–97%). nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

Reductive amination procedures can also be highly diastereoselective. An optimized two-step reductive amination of pyrrolidine-2,4-diones has been developed to generate a library of pyrrolidinone-containing dipeptide analogues in high yield and with excellent diastereoselectivity. rsc.org

Targeted Synthesis of Pyrrolidine Derivatives Bearing Ethylamino and Phenyl Moieties

The construction of the pyrrolidine ring with precise placement of ethylamino and phenyl groups requires sophisticated synthetic approaches. These methods often involve the strategic formation of carbon-nitrogen and carbon-carbon bonds to achieve the desired molecular architecture.

Regioselective Introduction of Amino and Phenyl Substituents

The regioselective synthesis of 3-amino-1-phenylpyrrolidines is a cornerstone in the preparation of the target compound. Modern synthetic methods offer several pathways to achieve this with high precision.

One prominent strategy involves the transition-metal-catalyzed C-H amination. This approach allows for the direct introduction of an amino group at a specific carbon atom of the pyrrolidine precursor. For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been shown to be an effective method for producing pyrrolidines with excellent regio- and chemoselectivity. nih.gov This type of reaction could be envisioned to form the 3-aminopyrrolidine (B1265635) core. Another powerful technique is the use of visible light-promoted C-N radical cross-coupling, which can convert N-H groups of aryl amines into N-centered radicals that subsequently form C-N bonds at remote C(sp³)-H positions through a 1,5-hydrogen atom transfer (1,5-HAT) mechanism. libretexts.org

The introduction of the N-phenyl group can be accomplished through various N-arylation methods. A facile approach involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which has been successful in preparing N-aryl-substituted azacycles. The synthesis of 2-arylpyrrolidines has also been achieved via copper-catalyzed intermolecular carboamination of N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes. nih.gov Biocatalytic approaches using transaminases have also emerged for the asymmetric synthesis of 2-arylpyrrolidines from ω-chloroketones, demonstrating high enantioselectivity. nih.gov

While direct synthesis of 3-(ethylamino)-1-phenylpyrrolidine is not explicitly detailed in the reviewed literature, the principles of regioselective amination and N-arylation provide a clear framework. A plausible route could involve the initial synthesis of an N-phenylpyrrolidine precursor, followed by the regioselective introduction of a protected amino group at the C-3 position, which can then be converted to the ethylamino group.

Strategic Protecting Group Manipulations in Amine and Pyrrolidine Synthesis

In the synthesis of molecules with multiple amine functionalities, such as Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-, the use of protecting groups is indispensable to ensure chemoselectivity. The pyrrolidine nitrogen and the ethylamino group possess different reactivity profiles that can be exploited through orthogonal protection strategies. nih.govwikipedia.org

Commonly used protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.gov The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For instance, the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation, and the Fmoc group is labile to basic conditions like piperidine. nih.govwikipedia.org

An orthogonal protection strategy is critical when multiple deprotection steps are required in a synthetic sequence. nih.gov In the context of synthesizing 3-(ethylamino)-1-phenylpyrrolidine, one might protect the pyrrolidine nitrogen with a group that is stable during the introduction of the ethylamino precursor and vice versa. For example, if the N-phenylpyrrolidine ring is formed early in the synthesis, the subsequent introduction and modification of the C-3 amino substituent would require the N-phenyl group to be robust. Alternatively, a precursor with a protected C-3 amino group could be used, followed by N-arylation and then deprotection and ethylation of the C-3 amine.

The table below summarizes common amine protecting groups and their cleavage conditions, which are crucial for designing a synthetic route for complex pyrrolidine derivatives.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) nih.govyakhak.org |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) nih.govwikipedia.org |

| Acetyl | Ac | Acidic or Basic Hydrolysis nih.gov |

| Benzoyl | Bz | Strong Acidic or Basic Hydrolysis google.com |

| Triphenylmethyl | Trityl | Mild Acidic Conditions wiley.com |

Synthesis of Pyrrolidine-2,4-dione and Pyrrolidine-2,5-dione Derivatives with Ethylamino Functionality

Pyrrolidine-2,4-diones (tetramic acids) and pyrrolidine-2,5-diones (succinimides) are important classes of heterocyclic compounds that can serve as versatile intermediates or as analogues of the target compound.

The synthesis of 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione has been reported as an unexpected product in a multi-step synthesis, highlighting the potential for complex rearrangements in the formation of these scaffolds. nih.gov General methods for synthesizing 3-substituted 1,5-diphenylpyrrolidine-2,4-diones involve the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with reagents like ethyl orthoformate, followed by reaction with amines. nih.gov

For pyrrolidine-2,5-diones, a common synthetic approach involves the reaction of a substituted succinic acid or its anhydride (B1165640) with a primary amine. To introduce an ethylamino group at the 3-position, a precursor such as 3-aminosuccinic acid could be utilized. For instance, the synthesis of 3-amino-1-benzylpyrrolidine-2,5-dione has been achieved through the hydrogenation of 1-benzyl-3-benzylaminopyrrolidine-2,5-dione. libretexts.org This suggests a potential route where a 3-(protected amino)succinic anhydride is reacted with aniline (B41778) to form the N-phenylpyrrolidine-2,5-dione, followed by deprotection and ethylation of the amino group.

The table below outlines some reported synthetic methods for related dione (B5365651) structures.

| Compound Class | Synthetic Approach | Key Reagents | Reference |

| Pyrrolidine-2,4-diones | Acylation of β-enamino amides with N-protected α-amino acids followed by cyclization. | N-protected α-amino acids, β-enamino amides, coupling agents. | nih.gov |

| Pyrrolidine-2,4-diones | Condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate and subsequent reaction with amines. | 1,5-diphenylpyrrolidine-2,4-dione, ethyl orthoformate, amines. | nih.gov |

| Pyrrolidine-2,5-diones | Hydrogenation of a protected amino derivative. | 1-benzyl-3-benzylaminopyrrolidine-2,5-dione, H₂, Pd/C. | libretexts.org |

| Pyrrolidine-2,5-diones | Reaction of succinic acid with thionyl chloride followed by reaction with a primary amine. | Succinic acid, thionyl chloride, primary amine. | whiterose.ac.uk |

Chiral Resolution Techniques for Racemic Intermediates and Final Products

The "L-" designation in the target compound's name signifies a specific stereochemistry, which necessitates the use of chiral synthesis or resolution techniques. Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.

Chromatographic Resolution on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org For the separation of chiral amines like 3-(ethylamino)-1-phenylpyrrolidine, several types of CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are known for their broad applicability in resolving a wide range of racemates, including amines. yakhak.org The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. For primary and secondary amines, derivatization with agents like nitrobenzoxadiazole (NBD) can enhance detectability and sometimes improve resolution. yakhak.org

Cyclofructan-based CSPs have also shown high success rates in separating primary amines, often using polar organic mobile phases. nih.gov Crown ether-based CSPs are particularly effective for the separation of primary amines, especially when using acidic mobile phases in supercritical fluid chromatography (SFC). wiley.com

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. A screening approach using a variety of columns and mobile phase compositions is often employed to identify the optimal conditions.

| Chiral Stationary Phase (CSP) Type | Typical Analytes | Common Mobile Phase Modifiers | References |

| Polysaccharide-based (e.g., Chiralpak) | Broad range, including amines | Alcohols (e.g., ethanol, isopropanol) | yakhak.orgnih.gov |

| Cyclofructan-based (e.g., Larihc) | Primary amines | Acetonitrile, alcohols | nih.gov |

| Crown Ether-based (e.g., Crownpak) | Primary amines | Acidic additives (e.g., TFA) | wiley.com |

| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC) | Amino acids, polar compounds | Aqueous and organic solvents | sigmaaldrich.com |

| Zwitterionic (e.g., CHIRALPAK ZWIX) | Amino acids, small peptides | Methanol, water | chiraltech.com |

Diastereomeric Salt Formation and Crystallization

A classical and often scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and thus have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org The choice of the resolving agent and the crystallization solvent is critical for successful separation. The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved amine enantiomer is liberated from the purified diastereomeric salt by treatment with a base. pbworks.comlibretexts.org

For the resolution of a racemic mixture of 3-(ethylamino)-1-phenylpyrrolidine, one would react it with an enantiomerically pure acid like L-(+)-tartaric acid. The resulting diastereomeric salts, (L-amine • L-acid) and (D-amine • L-acid), would then be separated based on their differential solubility in a chosen solvent system. This method, while sometimes requiring optimization of conditions, remains a robust technique for obtaining enantiomerically pure amines on a larger scale. gavinpublishers.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Pyrrolidine, 3 Ethylamino 1 Phenyl , L

The definitive identification and structural elucidation of "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" rely on a suite of advanced analytical techniques. This section details the application of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy to confirm the molecular structure and characterize the physicochemical properties of the compound.

Computational and Theoretical Investigations of Pyrrolidine, 3 Ethylamino 1 Phenyl , L

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its chemical reactivity and the energetics of its reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. researchgate.netnih.gov This includes identifying the structures of reactants, products, and crucial transition states, as well as calculating their relative energies. researchgate.net

Table 1: Representative DFT-Calculated Energetics for a Hypothetical Reaction Pathway This table illustrates the type of data generated from a DFT study on a hypothetical reaction, such as the N-ethylation of a precursor. The values are representative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-phenyl-3-aminopyrrolidine + Ethyl Bromide | 0.0 |

| TS1 | Transition State for N-ethylation | +22.5 |

| Products | Pyrrolidine (B122466), 3-(ethylamino)-1-phenyl-, L- + HBr | -15.2 |

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity

Ab initio (from first principles) molecular orbital calculations solve the electronic Schrödinger equation without extensive reliance on empirical parameters, providing a fundamental description of a molecule's electronic properties. acmm.nlresearchgate.net These calculations are used to determine the shapes and energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-, ab initio calculations can identify which atoms possess the highest electron density, predicting sites susceptible to electrophilic attack. nih.gov For instance, the analysis of the HOMO would likely indicate high electron density on the nitrogen atoms, confirming their role as nucleophilic centers. Conversely, the LUMO distribution would highlight electron-deficient regions susceptible to nucleophilic attack. These calculations also yield other key electronic descriptors, such as ionization potential and electron affinity, which help to quantify the molecule's reactivity compared to other similar compounds. nih.govmdpi.com

Table 2: Representative Electronic Properties of Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- from Ab Initio Calculations This table shows typical electronic property data obtained from ab initio calculations. The values are illustrative.

| Property | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.90 | Indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |

| Ionization Potential | 7.19 | The minimum energy required to remove an electron from the molecule. nih.gov |

| Electron Affinity | -0.50 | The energy released when an electron is added to the molecule. nih.gov |

| Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing a dynamic picture of a molecule's behavior. nih.gov This technique is invaluable for conformational analysis, especially for flexible molecules like Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-, which has several rotatable bonds. nih.gov An MD simulation, typically run for nanoseconds to microseconds, tracks the trajectory of each atom based on a classical force field, revealing the accessible conformations and the transitions between them. arxiv.orgnih.gov

For Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-, an MD simulation in an explicit solvent (like water) would show the rotational freedom of the N-phenyl group relative to the pyrrolidine ring and the conformational flexibility of the 3-ethylamino side chain. researchgate.net By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and determine their relative populations. nih.gov This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. arxiv.org

Table 3: Representative Conformational States from Molecular Dynamics Simulation This table illustrates potential stable conformers identified through MD simulations, based on the dihedral angles of key rotatable bonds. The energies are representative.

| Conformer ID | Phenyl-N Dihedral Angle (τ1) | N-C-C-N Dihedral Angle (τ2) | Relative Potential Energy (kcal/mol) | Population (%) |

| Conf-A | ~45° (Axial-like) | ~175° (anti) | 0.00 | 65 |

| Conf-B | ~160° (Equatorial-like) | ~178° (anti) | 0.85 | 25 |

| Conf-C | ~48° (Axial-like) | ~65° (gauche) | 2.10 | 10 |

In Silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a small molecule (a ligand) might interact with a biological macromolecule, such as a protein. These predictions can guide the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com Studies have identified pyrrolidine derivatives as potential inhibitors of the enzyme Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. nih.govnih.gov Docking simulations place the ligand, Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-, into the active site of DPP-IV (e.g., PDB ID: 6B1E) and use a scoring function to estimate its binding affinity. nih.gov This score, typically expressed in kcal/mol, reflects the thermodynamic favorability of the interaction, with more negative values suggesting stronger binding. nih.gov The results can be compared to known DPP-IV inhibitors, such as Sitagliptin, to gauge the potential potency of the new compound. nih.gov

Table 4: Representative Molecular Docking Results against DPP-IV (PDB: 6B1E) This table presents illustrative docking scores. A more negative score indicates a higher predicted binding affinity.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- | -8.5 | High |

| Sitagliptin (Reference Inhibitor) | -9.2 | Very High |

| Proline (Endogenous Substrate Mimic) | -5.8 | Moderate |

Binding Mode Analysis and Pharmacophore Generation

Following a docking simulation, a detailed binding mode analysis is performed to identify the specific molecular interactions that stabilize the ligand-protein complex. researchgate.net This involves mapping key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the amino acid residues in the protein's active site. For instance, analysis might show that the secondary amine of the ethylamino group acts as a hydrogen bond donor to a glutamate (B1630785) residue (e.g., Glu205/Glu206), while the phenyl group engages in hydrophobic interactions with tyrosine residues (e.g., Tyr662) in the DPP-IV active site. nih.gov

This interaction map is then used to generate a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features required for a molecule to bind to a specific target. cabidigitallibrary.orgrsc.org The model consists of features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids arranged in a specific 3D geometry. This model can then be used as a template in virtual screening campaigns to identify other diverse molecules that possess the same critical features and are therefore likely to be active against the same target. cabidigitallibrary.org

Table 5: Key Interactions and Pharmacophore Features for Binding to DPP-IV This table breaks down the specific interactions from a binding mode analysis and the corresponding features of a derived pharmacophore model.

| Interaction Type | Ligand Group Involved | Protein Residue Involved | Corresponding Pharmacophore Feature |

| Hydrogen Bond (Donor) | Ethylamino N-H | Glu205 / Glu206 | Hydrogen Bond Donor (D) |

| Hydrophobic Interaction | Phenyl Ring | Tyr662 / Tyr666 | Aromatic Ring (R) / Hydrophobic (H) |

| Salt Bridge/Ionic | Pyrrolidine Nitrogen (if protonated) | Glu205 / Glu206 | Positive Ionizable (P) |

| Hydrophobic Interaction | Ethyl Group | Val711 | Hydrophobic (H) |

Computational Design and Virtual Screening of Pyrrolidine-Based Chemical Space

The exploration of the chemical space surrounding the pyrrolidine scaffold, particularly derivatives of 3-(ethylamino)-1-phenylpyrrolidine, is an active area of computational drug discovery. The inherent structural features of the pyrrolidine ring, such as its three-dimensional nature and the presence of a basic nitrogen atom, make it a versatile scaffold for designing novel bioactive compounds. nih.govunipa.it Computational techniques, including virtual screening and molecular docking, are instrumental in navigating the vast chemical space of possible pyrrolidine derivatives to identify promising candidates for various biological targets. nih.gov

Virtual screening is a computational methodology that involves the high-throughput evaluation of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. e3s-conferences.org For pyrrolidine-based chemical spaces, virtual screening campaigns can be designed to explore the impact of various substitutions on the pyrrolidine ring, the phenyl group, and the ethylamino side chain of the parent molecule, "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-".

A typical workflow for the virtual screening of a pyrrolidine-based library begins with the definition of the target protein and the generation of a three-dimensional model of its binding site. Subsequently, a library of virtual pyrrolidine derivatives is assembled. This library can be created by enumerating different functional groups at specific positions of the pyrrolidine scaffold. For instance, the ethylamino group at the 3-position could be varied in length and branching, and the phenyl group at the 1-position could be substituted with different electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule.

While specific computational studies on "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" are not extensively available in the public domain, research on analogous 3-aminopyrrolidine (B1265635) derivatives provides valuable insights into the potential applications of this chemical space. For example, a study focused on the discovery of dual inhibitors for Abl and PI3K kinases utilized a support vector machine screening tool to identify compounds with a (S)-3-aminopyrrolidine scaffold. nih.gov This research demonstrated that derivatives from this class exhibited promising cytotoxicity against leukemia cell lines. nih.gov Molecular docking studies further elucidated the binding modes of these compounds within the kinase domains, highlighting the importance of the pyrrolidine core in establishing key interactions. nih.gov

In another study, novel 3-aminopyrrolidine derivatives were synthesized and evaluated as antagonists for the human chemokine receptor 2 (hCCR2). The structure-activity relationship studies revealed that modifications to the substituents on the pyrrolidine nitrogen significantly influenced the antagonistic potency. This underscores the importance of the N-phenyl group in the context of "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" for potential receptor interactions.

The following interactive data tables illustrate the type of data generated in computational screening studies of pyrrolidine derivatives. The data presented is hypothetical and for illustrative purposes, based on the findings from studies on analogous compounds.

Table 1: Virtual Screening Hits of a Hypothetical 3-(Alkylamino)-1-phenylpyrrolidine Library against a CNS Target

| Compound ID | Modification on Ethylamino Group | Docking Score (kcal/mol) | Predicted BBB Permeability (logBB) |

| L-PEP-001 | Ethyl (Parent) | -8.5 | 0.25 |

| L-PEP-002 | Methyl | -8.2 | 0.28 |

| L-PEP-003 | Propyl | -8.9 | 0.21 |

| L-PEP-004 | Isopropyl | -9.1 | 0.19 |

| L-PEP-005 | Cyclopropyl | -9.3 | 0.23 |

Table 2: Influence of Phenyl Ring Substitution on Predicted Binding Affinity

| Compound ID | Substitution on Phenyl Ring | Predicted Binding Affinity (Ki, nM) |

| L-PEP-001 | H (Parent) | 150 |

| L-PEP-006 | 4-Fluoro | 120 |

| L-PEP-007 | 4-Chloro | 110 |

| L-PEP-008 | 4-Methoxy | 180 |

| L-PEP-009 | 3,4-Dichloro | 95 |

The computational design of focused screening libraries is another critical aspect. For central nervous system (CNS) targets, libraries of pyrrolidine derivatives can be curated based on physicochemical properties that favor blood-brain barrier (BBB) penetration. lifechemicals.com These properties often include a specific range for molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. lifechemicals.com By filtering a virtual library based on these parameters, researchers can enrich the selection with compounds that are more likely to reach their intended target in the brain.

In silico studies on various N-phenylpyrrolidine and related heterocyclic derivatives have demonstrated the utility of molecular docking in predicting binding modes and affinities for a range of biological targets, including enzymes and receptors. nih.govnih.gov For instance, in a study on N-phenylbenzamide derivatives, docking studies were performed on bacterial and fungal enzymes to rationalize their antimicrobial activity. mdpi.com The docking scores obtained from such studies can be used to rank and prioritize compounds for synthesis and biological evaluation. researchgate.netnih.gov

The expansion of virtual screening libraries to billions of compounds has been a significant recent development. nih.gov This allows for the exploration of a much larger and more diverse chemical space, increasing the probability of identifying novel and potent hits. nih.gov Machine learning models are increasingly being integrated with virtual screening workflows to predict the properties and activities of compounds in these ultra-large libraries, making the screening process more efficient. biorxiv.org

Stereochemical Control in SAR and Bioactivity

The three-dimensional structure of pyrrolidine derivatives is a paramount factor in their biological function. The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is essential for selective recognition by chiral biological targets like proteins and receptors. nih.govresearchgate.net

1 Enantiomeric Preferences in Ligand-Target Recognition

Since proteins are inherently chiral, they often exhibit a strong preference for one enantiomer of a chiral ligand over the other. nih.gov This enantioselectivity is a fundamental principle in drug design, as different enantiomers can have vastly different potencies and even different biological effects. nih.gov The conformational stability of a protein-ligand complex can be significantly greater for one stereoisomer, leading to a more favorable binding energy. nih.gov

For instance, in the development of polyhydroxylated pyrrolidines as α-glycosidase inhibitors, the synthetic L-enantiomer, 1,4-dideoxy-1,4-imino-l-arabinitol, was found to be a more potent inhibitor than its naturally occurring D-enantiomer. nih.gov This highlights that the specific spatial arrangement of hydroxyl groups, dictated by the core chirality of the pyrrolidine ring, is crucial for effective binding to the enzyme's active site. Similarly, the exploration of (S)-3-aminopyrrolidine as a scaffold for kinase inhibitors underscores the importance of starting with a specific enantiomer to achieve the desired biological activity. nih.gov The orientation of substituents, governed by the chiral center, can dramatically affect how a molecule fits into its binding site and which noncovalent interactions it can form. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Pyrrolidine Derivatives

2 Diastereomeric Effects on Interaction Specificity

When a molecule has more than one chiral center, diastereomers are possible, and they can have distinct physical properties and biological activities. The relative configuration of these chiral centers can lock the molecule into a specific three-dimensional shape that may be more or less favorable for binding to a target. nih.gov

A clear example of diastereomeric effects is seen in RORγt inverse agonists, where a cis-3,4-diphenylpyrrolidine scaffold confers a "U-shape" conformation to the molecule. nih.gov This specific shape is beneficial for its inverse agonist activity. A trans configuration would result in a more linear, extended conformation, which would not fit as effectively into the receptor's binding site to elicit the same response. Another study highlighted that introducing bulky aromatic groups into peptide ligands targeting the polo-box domain (PBD) of Plk1 could substantially improve inhibitory activity. nih.gov The spatial relationship between these bulky groups and the core peptide, a form of diastereomeric control, is critical for specifically targeting the unique pyrrolidine-binding pocket of the protein. nih.gov

Fragment-Based and Combinatorial Approaches in Pyrrolidine (B122466) Derivative Optimization

The development of novel pyrrolidine derivatives with enhanced potency and selectivity is increasingly reliant on modern drug discovery strategies, including fragment-based drug design (FBDD) and combinatorial chemistry. These approaches offer systematic and efficient methods for exploring the chemical space around a core scaffold, such as 3-aminopyrrolidine (B1265635), to identify optimal substituents and structural modifications that improve its interaction with biological targets.

Fragment-based drug design begins with the screening of low-molecular-weight compounds, or "fragments," to identify those that bind to the target protein, albeit often with low affinity. nih.gov These initial hits serve as starting points for the rational design of more potent ligands through a process of fragment growing, linking, or merging. The pyrrolidine ring, with its three-dimensional structure and multiple points for substitution, is an ideal scaffold for such optimization. researchgate.net

For instance, a fragment library designed to target a specific protein family, such as kinases, might include various substituted pyrrolidine cores. The binding of these fragments can be detected using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment is identified to bind to a region of interest on the target, its structure can be elaborated. For a hypothetical optimization of a compound like 3-(ethylamino)-1-phenylpyrrolidine, a fragment-based approach might start with screening simple pyrrolidine fragments to identify key interactions.

Interactive Table 1: Exemplar Pyrrolidine-Based Fragments for Library Development

| Fragment ID | Core Structure | R1-substituent | R2-substituent | R3-substituent | Physicochemical Properties (Calculated) |

| F-001 | 3-aminopyrrolidine | H | H | H | MW: 86.14, cLogP: -1.35 |

| F-002 | 1-phenylpyrrolidine | H | Phenyl | H | MW: 147.22, cLogP: 2.15 |

| F-003 | 3-ethylaminopyrrolidine | Ethyl | H | H | MW: 114.19, cLogP: -0.52 |

| F-004 | N-Boc-3-aminopyrrolidine | H | H | Boc | MW: 186.25, cLogP: 0.88 |

Note: This table is illustrative and provides examples of potential fragments that could be used in an FBDD campaign. MW = Molecular Weight; cLogP = Calculated Log P.

Once initial fragments are identified, they can be grown or linked to generate more potent molecules. For example, if a 1-phenyl fragment and a 3-amino fragment were found to bind in adjacent pockets of a target protein, they could be linked to create a 1-phenyl-3-aminopyrrolidine derivative.

Combinatorial chemistry offers a complementary approach to rapidly generate large libraries of related compounds. nih.gov This technique involves the systematic and repetitive covalent connection of a set of different "building blocks" to one another to generate a large number of final compounds. In the context of 3-(ethylamino)-1-phenylpyrrolidine, a combinatorial library could be constructed by varying the substituents at the 1- and 3-positions of the pyrrolidine ring.

A study on the (S)-3-aminopyrrolidine scaffold for the discovery of dual Abl and PI3K inhibitors highlights the potential of this core structure in generating diverse libraries for screening. nih.gov Although this study did not focus on the exact 3-(ethylamino)-1-phenylpyrrolidine, it demonstrates the utility of the 3-aminopyrrolidine core in generating compounds with promising biological activity. nih.gov

Interactive Table 2: Hypothetical Combinatorial Library for 3-Aminopyrrolidine Derivatives

| Scaffold | R1 (at N1) | R2 (at 3-amino) | Resulting Compound |

| 3-Aminopyrrolidine | Phenyl | Ethyl | 3-(ethylamino)-1-phenylpyrrolidine |

| 3-Aminopyrrolidine | 4-Chlorophenyl | Ethyl | 1-(4-chlorophenyl)-3-(ethylamino)pyrrolidine |

| 3-Aminopyrrolidine | Phenyl | Propyl | 1-phenyl-3-(propylamino)pyrrolidine |

| 3-Aminopyrrolidine | 2-Methoxyphenyl | Methyl | 1-(2-methoxyphenyl)-3-(methylamino)pyrrolidine |

Note: This table represents a simplified example of a combinatorial library based on a 3-aminopyrrolidine scaffold.

The synthesis of such libraries can be performed using solid-phase or solution-phase techniques, allowing for the efficient creation of hundreds or thousands of distinct molecules. These libraries are then screened against biological targets to identify "hits" with desired activities. Subsequent rounds of optimization, guided by the structure-activity relationships (SAR) derived from the screening data, can lead to the identification of lead compounds with improved potency and selectivity.

The synergy between fragment-based design and combinatorial chemistry provides a powerful platform for the optimization of pyrrolidine derivatives. nih.gov Initial fragments can identify key binding interactions, and combinatorial libraries can then be designed to explore the chemical space around these initial hits in a more comprehensive manner. This iterative process of design, synthesis, and testing is central to modern medicinal chemistry and has the potential to unlock the full therapeutic promise of the pyrrolidine scaffold.

Molecular Interactions and Biological Target Engagement of Pyrrolidine Derivatives

Enzyme Interaction and Inhibition Studies

The ability of pyrrolidine-containing compounds to act as enzyme inhibitors is a cornerstone of their therapeutic application. By fitting into the active or allosteric sites of enzymes, these derivatives can modulate critical physiological pathways.

Characterization of Enzyme-Inhibitor Binding Modes

The inhibitory activity of pyrrolidine (B122466) derivatives is intimately linked to their specific binding modes within the active sites of target enzymes. Structural and computational studies have elucidated these interactions for several key enzymes.

Nitric Oxide Synthases (NOS): Nitric oxide (NO) is a crucial signaling molecule produced by three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov Overproduction of NO by nNOS is implicated in neurodegenerative disorders, making selective nNOS inhibitors therapeutically desirable. nih.gov Pyrrolidine-based inhibitors have been designed to achieve high potency and selectivity for nNOS. nih.gov Crystal structures reveal that the pyrrolidine nitrogen can form crucial hydrogen bonds with cofactors like tetrahydrobiopterin (B1682763) (H4B) and the heme propionate (B1217596) groups within the enzyme's active site. acs.org These interactions, which can displace a key water molecule, are critical for achieving isoform selectivity. acs.org The configuration of the pyrrolidine ring and its substituents dictates the precise interactions, influencing the inhibitor's ability to be accommodated by both the substrate-binding site and a nearby hydrophobic pocket. nih.gov

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): This zinc metalloenzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govrsc.org Inhibition of NAPE-PLD presents a strategy for modulating endocannabinoid signaling. nih.gov While the specific compound of focus is not detailed, studies on related inhibitors show that a key interaction involves the inhibitor binding to the binuclear zinc center within the enzyme's active site. nih.govrcsb.org For instance, hit optimization from high-throughput screening revealed that incorporating a (S)-3-hydroxypyrrolidine moiety can improve inhibitory activity and physicochemical properties. nih.gov The structure of human NAPE-PLD shows a hydrophobic cavity that serves as an entryway to the active site, and the binding of inhibitors within this cavity can be enhanced by interactions with specific pockets. rcsb.org

Aminoglycoside 6'-N-Acetyltransferase (AAC(6')-Ib): This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. mdpi.comnih.gov Inhibitors of AAC(6')-Ib can restore the efficacy of these antibiotics. mdpi.com A substituted pyrrolidine pentamine scaffold has been identified as a promising inhibitor. mdpi.comfiu.edunih.gov Structure-activity relationship (SAR) studies have demonstrated that the pyrrolidine scaffold is essential, and truncations lead to a loss of activity. fiu.edunih.gov Molecular docking studies suggest these inhibitors bind preferentially to the antibiotic's binding cavity. fiu.eduumn.edu The stereochemistry and specific substitutions on the pyrrolidine ring are critical for inhibitory activity, with aromatic functionalities at certain positions being essential for binding. fiu.edunih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibition Mechanisms

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.govnih.gov Inhibition of DPP-4 is a major therapeutic approach for type 2 diabetes. nih.govgoogle.com Many potent DPP-4 inhibitors incorporate a pyrrolidine ring that mimics the proline residue of the natural substrates. nih.govgoogle.com These inhibitors act competitively, binding to the active site of the enzyme. google.com The binding mechanism of inhibitors featuring pyrrolidine moieties typically involves interactions with the S1 and S2 pockets of the enzyme's active site. nih.gov The pyrrolidine group fits into the S1 pocket, a hydrophobic pocket that accommodates the proline residue of the substrate.

Receptor Binding Affinity and Functional Modulation

Beyond enzyme inhibition, pyrrolidine derivatives are known to interact with a variety of cell surface receptors, acting as agonists, antagonists, or allosteric modulators.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D) Receptor Binding Profiles

Pyrrolidine derivatives have been extensively explored as ligands for serotonin and dopamine receptors, which are key targets for treating neuropsychiatric disorders.

Serotonin Receptors: Long-chain substituted arylpiperazines containing a pyrrolidine-2,5-dione moiety have shown good binding affinity for the 5-HT1A receptor. nih.gov Some derivatives display high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, alongside serotonin transporter (SERT) inhibition. nih.gov For example, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have exhibited Ki values in the low nanomolar range for the 5-HT1A receptor. nih.gov

Dopamine Receptors: Pyrrolidine-containing compounds have also been designed as ligands for dopamine receptors. For instance, certain hexyl arylpiperazine derivatives show high affinity for both D2 and 5-HT1A receptors. nih.gov The heterodimers of dopamine D2 and serotonin 5-HT1A receptors are important targets for atypical antipsychotic drugs. nih.gov Furthermore, N-phenylpiperazine analogs, a class that can include pyrrolidine-like structures, have been developed as highly selective ligands for the D3 versus the D2 dopamine receptor subtype. mdpi.com

Below is a table summarizing the binding affinities of selected pyrrolidine derivatives for serotonin and dopamine receptors.

| Compound Class | Target Receptor(s) | Binding Affinity (Ki) | Reference |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A | 2.3 - 3.2 nM | nih.gov |

| Hexyl arylpiperazine derivatives | 5-HT1A | 12 - 48 nM | nih.gov |

| Hexyl arylpiperazine derivatives | D2 | 24 - 48 nM | nih.gov |

| N-Phenylpiperazine analog (LS-3-134) | D3 | 0.17 nM | mdpi.com |

Androgen Receptor (AR) Antagonism and Binding

The androgen receptor is a nuclear receptor that is a critical target in the treatment of prostate cancer. doi.org Antiandrogens block the binding of androgens to the AR, thereby inhibiting its function. While many antiandrogens are non-steroidal, novel scaffolds are continuously being explored. Pyrrole-2-carboxamide derivatives, which are structurally related to pyrrolidines, have been identified as a new scaffold for AR antagonists. nih.gov These compounds demonstrate the ability to inhibit the androgen-dependent growth of cancer cells. nih.gov Structure-activity relationship studies led to the development of potent antagonists with higher affinity for the AR than the established antiandrogen, flutamide. nih.gov Steroidal derivatives have also been developed as pure and potent AR antagonists.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and a target for various therapeutic interventions. unc.edu Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. realmofcaring.org This can lead to a modulation of the endogenous ligand's affinity and/or efficacy, offering a more nuanced approach to receptor modulation that may avoid the side effects of direct agonists or antagonists. unc.edunih.gov

Interactions with Nucleic Acids and Topoisomerase Enzymes

Certain pyrrolidine derivatives have been investigated for their capacity to interact with nucleic acids and inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes like replication and transcription. nih.gov The inhibition of these enzymes is a key mechanism for some anticancer agents. nih.gov

Research has shown that specific synthetic pyrrolidine-containing compounds can bind to the minor groove of DNA. nih.gov For instance, a series of 4-arylcarboxamidopyrrolo-2-carboxyanilides were designed to evaluate their interaction with DNA. nih.gov Studies indicated that the cytotoxicity of these compounds correlates with their DNA binding affinities. nih.gov Two of the tested compounds, those with a N-methyl or N-benzyl pyrrole, were found to stabilize topoisomerase I-DNA complexes, indicating they act as topoisomerase I poisons. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately cell death. nih.gov

Other studies have explored different substituted pyrrolidine derivatives, such as those combined with a 3-amido-9-ethylcarbazole structure, for their ability to bind and cleave DNA and to inhibit topoisomerase II. gazi.edu.tr These findings suggest that the pyrrolidine scaffold can be a valuable component in the design of agents that target DNA and topoisomerase enzymes. nih.govgazi.edu.tr The mechanism of inhibition for some derivatives is catalytic, meaning they interfere with the enzyme's function without stabilizing the cleavable complex. nih.gov

| Compound Class | Target | Interaction Type | Observed Effect |

| 4-arylcarboxamidopyrrolo-2-carboxyanilides | DNA | Minor Groove Binding | Correlates with cytotoxicity nih.gov |

| 4-arylcarboxamidopyrrolo-2-carboxyanilides (N-methyl/N-benzyl pyrrole) | Topoisomerase I | Stabilization of enzyme-DNA complex | Inhibition of enzyme activity nih.gov |

| Pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole | DNA, Topoisomerase II | Binding, Cleavage, Inhibition | Potential anticancer activity gazi.edu.tr |

| Pyrazolo[1,5-a]indole derivatives | Topoisomerase I & II | Catalytic Inhibition | Growth-inhibitory activity nih.gov |

Modulation of Ion Channel Activity at the Molecular Level

The pyrrolidine nucleus is a structural feature in various compounds designed to modulate the activity of ion channels, which are critical for neuronal signaling and other physiological processes. sci-hub.se

Sodium and Calcium Currents

Pyrrolidine derivatives have been extensively studied as blockers of voltage-gated sodium (Na+) and calcium (Ca2+) channels. A novel series of pyrrolidine derivatives was synthesized and found to have potent inhibitory effects on neuronal Na+ channels. nih.gov Structure-activity relationship (SAR) studies identified a specific compound, 5e, as a powerful Na+ channel blocker with the added benefit of low activity against hERG channels, which is important for cardiac safety. nih.gov Similarly, other research has focused on pyrroline (B1223166) derivatives, which demonstrated more potent antiarrhythmic activity than the reference drug mexiletine, an effect attributed to voltage-gated sodium channel blockade. nih.gov

In the realm of calcium channels, numerous pyrrolidine-based compounds have been developed as inhibitors of T-type calcium channels (Cav3.1 and Cav3.2). nih.govresearchgate.nettandfonline.comnih.gov These channels are considered promising therapeutic targets. tandfonline.comnih.gov Through pharmacophore mapping and structural hybridization, potent inhibitors have been identified. nih.govtandfonline.com For example, compound 20n emerged from these studies as a potent inhibitor of both Cav3.1 and Cav3.2 channels. nih.gov Another study highlighted compound 17h, which showed significant efficacy in preclinical models. nih.govelsevierpure.com The inhibitory action of these compounds on T-type calcium channels is a key mechanism for their observed biological effects. researchgate.net

| Pyrrolidine Derivative Class | Ion Channel Target | Inhibitory Activity (IC50) | Reference Compound |

| Pyrrolidine analogue (5e) | Neuronal Na+ channels | Potent Blocker | - |

| Tetramethylpyrroline congener | Voltage-gated Na+ channels | >100x more active than Mexiletine | Mexiletine |

| Pyrrolidine-based T-type inhibitors (e.g., 20n) | Cav3.1 and Cav3.2 | Varies by compound | - |

| Pyrrolidine-based T-type inhibitors (e.g., 17h) | Cav3.1 and Cav3.2 | Varies by compound | Gabapentin |

TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for various noxious stimuli. mdpi.com The modulation of TRPV1 is a significant area of research. researchgate.net While direct modulation by "Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-" is not detailed in the provided context, related structures show activity. For instance, pyrrolidine dithiocarbamate (B8719985) has been noted as an antagonist of the nuclear factor NF-κB, a pathway involved in the sensitization of TRPV1 channels. nih.gov Furthermore, research into novel TRPV1 antagonists has led to the development of pyrrolopyridazine scaffolds, which were designed from an unstable indolizine (B1195054) class of compounds. nih.gov The resulting pyrrolopyridazine core proved to be a more stable and potent antagonist of the TRPV1 receptor. nih.gov This indicates that the broader chemical space including pyrrolidine-like structures is relevant for designing TRPV1 modulators.

Future Directions and Emerging Research Avenues in Pyrrolidine Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Complex Pyrrolidine (B122466) Architectures

The synthesis of stereochemically defined pyrrolidines is a central theme in modern organic chemistry, driven by the fact that the biological activity of chiral molecules is often dependent on a single enantiomer. nih.govresearchgate.net Research is intensely focused on developing new asymmetric methods to construct increasingly complex pyrrolidine frameworks with high efficiency and precision.

A major area of advancement is in the field of asymmetric organocatalysis , which often utilizes derivatives of the natural pyrrolidine-containing amino acid, L-proline. mdpi.comnih.gov Since the early 2000s, proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, have been established as powerful catalysts for constructing chiral molecules. mdpi.comnih.gov Current research aims to expand this toolbox by designing novel pyrrolidine-based organocatalysts with fine-tuned structures to accommodate less reactive substrates or to catalyze entirely new types of transformations. mdpi.com This allows for the synthesis of intricate pyrrolidine architectures from simple starting materials.

Transition-metal catalysis represents another critical frontier. While palladium and rhodium have been historically significant, recent efforts have shifted towards more abundant and less toxic first-row metals like iron and copper. acs.org For instance, iron-catalyzed asymmetric reductive cross-coupling reactions have been developed to synthesize enantioenriched α-tertiary amino esters and amides, which can be precursors to or incorporated into pyrrolidine rings. acs.org Such methods enable the construction of challenging quaternary stereocenters, a common feature in complex bioactive molecules. acs.org Methodologies like the sequential bisarylation of N-Boc-pyrrolidine provide modular and highly efficient routes to a range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines, which are valuable ligands and synthetic intermediates. acs.org

These evolving synthetic strategies are crucial for accessing novel and diverse pyrrolidine derivatives, moving beyond simple substitutions to create highly functionalized, multi-chiral scaffolds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Drug Discovery

The number of potential drug-like molecules, including substituted pyrrolidines, is astronomically large, far exceeding what can be synthesized and tested through traditional methods. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this vast chemical space and accelerate the drug discovery pipeline. nih.govmdpi.com

Biological Activity : Forecasting the efficacy of a novel pyrrolidine derivative against a specific biological target. mdpi.com

ADME Properties : Predicting the absorption, distribution, metabolism, and excretion profile of a compound. crimsonpublishers.com

Toxicity : Identifying potential toxicity issues early in the discovery process, reducing late-stage failures. nih.govcrimsonpublishers.com

A key strategy is the use of 'transfer learning', where a model learns from large, easily generated datasets (e.g., simple property predictions) and then applies that knowledge to improve predictive performance on smaller, more complex datasets (e.g., clinical efficacy). astrazeneca.com By using AI to analyze vast virtual libraries of pyrrolidine compounds, researchers can prioritize the synthesis of a smaller number of candidates with the highest probability of success, thereby saving significant time and resources. astrazeneca.comnih.gov This synergy between AI and medicinal chemistry is crucial for efficiently exploring the full potential of the pyrrolidine scaffold.

Identification of Underexplored Biological Targets for Chiral Pyrrolidine Scaffolds

While the pyrrolidine scaffold is a component of many established drugs, there is a vast, unexplored potential for these structures to interact with new biological targets. frontiersin.orgnih.gov The unique three-dimensional and stereochemical properties of chiral pyrrolidines make them ideal candidates for engaging with protein binding sites in novel ways. nih.gov

Historically, pyrrolidine-containing molecules have been successful as inhibitors of enzymes like glycosidases and in targeting central nervous system receptors. frontiersin.org More recent research has identified novel activities, such as the inhibition of P. aeruginosa penicillin-binding protein 3 (PBP3) by pyrrolidine-2,3-diones and the inhibition of PI3K enzymes by pyrrolotriazinones. nih.govnih.gov These discoveries highlight that even well-known scaffolds can yield drugs with new mechanisms of action.

A key strategy in this area is the systematic exploration of chemical space. Researchers are now synthesizing unprecedented chiral scaffolds, such as bicyclic azepanes, and using computational tools to predict potential biological targets. nih.gov One such screening campaign identified a novel N-benzylated azepane as a potent inhibitor of monoamine transporters (NET and DAT), showcasing how exploring simple but novel ring systems can lead to compounds with significant neuropharmacological activity. nih.gov For chiral pyrrolidines like (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine, the focus is on screening them against a wider array of targets, including those for which there are currently no effective small-molecule modulators. The goal is to uncover new biology and provide starting points for novel therapeutic agents. nih.gov

Advances in Mechanistic Understanding of Pyrrolidine-Biological System Interactions

A deeper understanding of how pyrrolidine scaffolds interact with their biological targets at a molecular level is essential for rational drug design. nih.gov The pharmacological efficacy of a pyrrolidine-containing drug is not just determined by its chemical formula, but by its three-dimensional shape, conformational flexibility, and stereochemistry. nih.govresearchgate.net

The non-planarity of the pyrrolidine ring is a key feature. The ring exists in a constant state of "pseudorotation," adopting various puckered or "envelope" conformations. nih.govresearchgate.net The specific conformation is influenced by the nature and position of substituents on the ring. nih.gov This conformational preference, in turn, dictates how the molecule fits into a protein's binding pocket. Advanced analytical and computational techniques are being used to study these conformations and their influence on biological activity.

The stereochemistry of substituents is paramount. For a chiral compound, different enantiomers can have dramatically different biological profiles because proteins themselves are chiral. nih.govresearchgate.net The spatial orientation of a substituent can determine whether a key hydrogen bond is formed or a steric clash occurs within the binding site. Furthermore, substituents on the pyrrolidine ring can significantly affect the basicity and nucleophilicity of the ring's nitrogen atom, which is often a critical interaction point with biological targets. nih.gov By advancing our mechanistic understanding of these structure-activity relationships, chemists can more effectively design the next generation of pyrrolidine-based therapeutics with enhanced potency and selectivity.

Compound Data

Table 1: Properties of Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- and Related Compounds

| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | C13H20N2 | 204.31 | 169750-99-6 |

| 3-(Ethylamino)pyrrolidine | N/A | C6H14N2 | 114.19 | 139523-99-6 |

Data sourced from references wikipedia.orgchemimpex.comsigmaaldrich.com

Table 2: Other Compounds Mentioned in this Article

| Compound Name | Brief Description | Molecular Formula | CAS Number |

|---|---|---|---|

| L-Proline | A proteinogenic amino acid with a pyrrolidine ring, used in organocatalysis. | C5H9NO2 | 147-85-3 |

| Anisomycin | A naturally occurring pyrrolidine alkaloid antibiotic. | C14H19NO4 | 22862-76-6 |

| N-Boc-pyrrolidine | A common protected form of pyrrolidine used in synthesis. | C9H17NO2 | 86935-96-6 |

Data sourced from references frontiersin.orgnih.govacs.orgbldpharm.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.